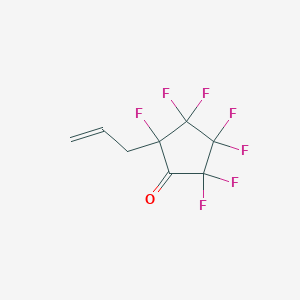
2-Allyl-2,3,3,4,4,5,5-heptafluorocyclopentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Allyl-2,3,3,4,4,5,5-heptafluorocyclopentanone (2-Allyl-HFCP) is an organic compound with the molecular formula C7H5F7O. It is a colorless liquid with a low boiling point of -38.5°C. 2-Allyl-HFCP has been studied extensively due to its unique properties, which make it an ideal starting material for the synthesis of a variety of organic compounds. The compound has been used in a wide range of applications, including drug synthesis, chemical engineering, and material science.
Wissenschaftliche Forschungsanwendungen
2-Allyl-2,3,3,4,4,5,5-heptafluorocyclopentanone has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of drugs, including antibiotics and antifungals. It has also been used as a reagent for the synthesis of polymers and as a starting material for the synthesis of organic compounds. Additionally, this compound has been used in the synthesis of biodegradable polymers, which have applications in the medical and pharmaceutical industries.
Wirkmechanismus
2-Allyl-2,3,3,4,4,5,5-heptafluorocyclopentanone is a reactive compound and its reaction mechanism is not well understood. However, it is known that the compound undergoes a nucleophilic substitution reaction with an electron-rich species, such as an alcohol, aldehyde, or ketone. This reaction results in the formation of a carbocation intermediate, which is then attacked by an allyl group, resulting in the formation of this compound.
Biochemical and Physiological Effects
This compound is known to have a number of biochemical and physiological effects. It has been shown to have an anti-inflammatory effect, and it has been used in the treatment of arthritis and other inflammatory conditions. Additionally, this compound has been shown to have an anti-cancer effect, and it has been used in the treatment of a variety of types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-Allyl-2,3,3,4,4,5,5-heptafluorocyclopentanone has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a relatively stable compound, which makes it easier to handle and store. Additionally, it is a relatively inexpensive starting material, which makes it an attractive option for laboratory experiments. One of the main limitations is that it is a reactive compound, which can make it difficult to control the reaction conditions. Additionally, it is a relatively toxic compound, which can be hazardous to handle in the laboratory.
Zukünftige Richtungen
2-Allyl-2,3,3,4,4,5,5-heptafluorocyclopentanone has a wide range of potential applications in the future. One potential application is in the development of new drug delivery systems. The compound could be used as a starting material for the synthesis of biodegradable polymers, which could be used to deliver drugs to specific sites in the body. Additionally, the compound could be used in the development of new materials for use in medical and pharmaceutical applications. Finally, the compound could be used in the development of new catalysts for organic synthesis.
Synthesemethoden
2-Allyl-2,3,3,4,4,5,5-heptafluorocyclopentanone can be synthesized by a variety of methods. One of the most common methods is the Friedel-Crafts reaction. This reaction involves the reaction of an alkyl halide with an aldehyde or ketone in the presence of an acid catalyst. The reaction produces a carbocation intermediate, which is then attacked by an allyl group, resulting in the formation of this compound. Other methods of synthesis include the reaction of an alkyl halide with an aldehyde or ketone in the presence of a Lewis acid catalyst, or the reaction of an alkyl halide with an allylic alcohol in the presence of a base.
Eigenschaften
IUPAC Name |
2,2,3,3,4,4,5-heptafluoro-5-prop-2-enylcyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F7O/c1-2-3-5(9)4(16)6(10,11)8(14,15)7(5,12)13/h2H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHYSZIIZWYYMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(C(=O)C(C(C1(F)F)(F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

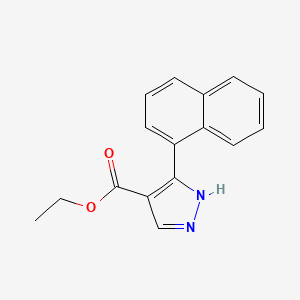


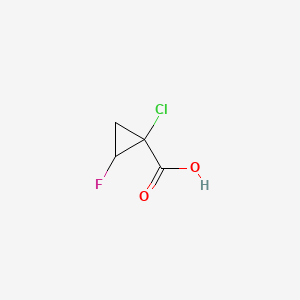



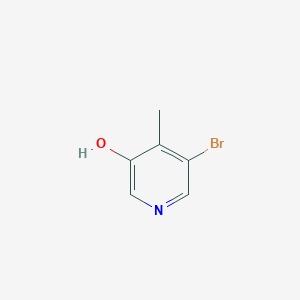


![9-((2-Hydroxyethyl)(methyl)amino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B6326348.png)

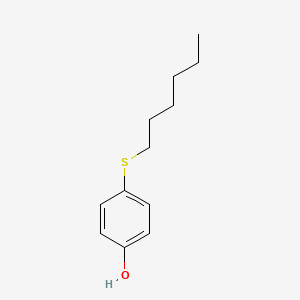
![Furo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B6326361.png)